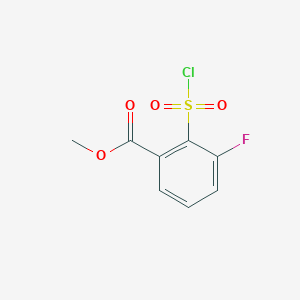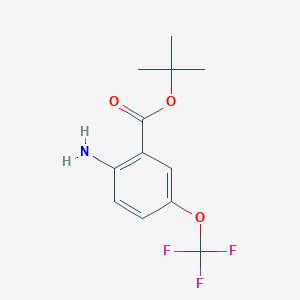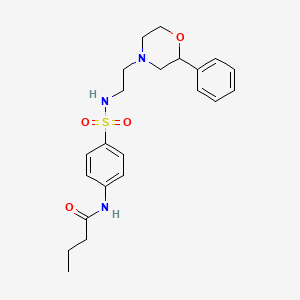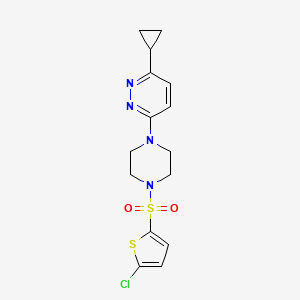
5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene is a chemical compound that belongs to the family of alkyl bromides. It is commonly used in scientific research applications due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene is not fully understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a nucleophile, such as a DNA molecule or a protein. This can lead to changes in the structure and function of the nucleophile, which can have a range of effects on biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well characterized. However, studies have shown that it can have cytotoxic effects on cancer cells. It has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene in lab experiments is its high yield and cost-effectiveness. It is also relatively easy to synthesize, making it a readily available reagent. However, its mechanism of action is not fully understood, which can limit its use in certain applications. Additionally, its potential toxicity and cytotoxicity can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for the research and development of 5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene. One area of focus could be on understanding its mechanism of action and how it interacts with biological systems. This could lead to the development of new therapies for a range of diseases, including cancer and infectious diseases. Additionally, research could focus on the development of new catalysts and materials science applications for the compound. Overall, the unique properties of this compound make it a promising candidate for further research and development.
Synthesis Methods
The synthesis of 5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene involves the reaction of 5-bromo-2,3-dimethyltoluene with sec-butyl alcohol in the presence of hydrobromic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation. The yield of the product is typically high, making it a cost-effective synthesis method.
Scientific Research Applications
5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds. It is also used as a reagent in the preparation of other chemical compounds, such as pharmaceuticals, agrochemicals, and materials science. Additionally, it is used in the development of new catalysts and as a starting material for the synthesis of other brominated compounds.
properties
IUPAC Name |
5-bromo-2-butan-2-yloxy-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-5-10(4)14-12-8(2)6-11(13)7-9(12)3/h6-7,10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSSMVIPJDJQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2968417.png)
![N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2968418.png)
![[(2-Phenylethyl)carbamoyl]methyl 3,5-dimethoxybenzoate](/img/structure/B2968421.png)
![N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]but-2-ynamide](/img/structure/B2968422.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2968423.png)


![(E)-4-(Dimethylamino)-1-(6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)but-2-en-1-one](/img/structure/B2968432.png)
![5-(hydroxymethyl)-8-methyl-N-naphthalen-1-yl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2968433.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine-4-carbonitrile](/img/structure/B2968434.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2968437.png)

